[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester typically involves the halogen-metal exchange followed by borylation. The general procedure includes the reaction of a halogenated pyridine derivative with an organolithium or Grignard reagent, followed by the addition of a boronic ester . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into various boronic derivatives.
Substitution: It participates in nucleophilic substitution reactions, especially in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various oxidizing agents. The major products formed from these reactions are typically boronic acids and their derivatives .
Scientific Research Applications
[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester is extensively used in scientific research due to its versatility:
Mechanism of Action
The primary mechanism by which [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The process involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is highly efficient and allows for the formation of complex molecular structures under mild conditions.
Comparison with Similar Compounds
Similar compounds include other boronic esters such as:
- Phenylboronic acid pinacol ester
- 2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
Compared to these compounds, [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its trifluoromethyl group enhances its stability and reactivity, making it particularly valuable in synthetic applications .
Properties
Molecular Formula |
C13H15BF3NO3 |
---|---|
Molecular Weight |
301.07 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H15BF3NO3/c1-11(2)12(3,4)21-14(20-11)10-6-8(7-19)5-9(18-10)13(15,16)17/h5-7H,1-4H3 |
InChI Key |
KZAUSXRTTPEJRT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.